Methyl3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate
Description
Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate (CAS: 1889011-16-8) is a cyclobutane derivative featuring a 4-fluorophenyl group at position 1, an ester group at the same position, and an amino substituent at position 2. Its molecular formula is C₁₂H₁₄FNO₂, with a molecular weight of 223.24 g/mol . The cyclobutane ring introduces inherent puckering due to its four-membered structure, which influences conformational flexibility and intermolecular interactions.
Properties
Molecular Formula |
C12H14FNO2 |
|---|---|
Molecular Weight |
223.24 g/mol |
IUPAC Name |
methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H14FNO2/c1-16-11(15)12(6-10(14)7-12)8-2-4-9(13)5-3-8/h2-5,10H,6-7,14H2,1H3 |
InChI Key |
GDXDRJLPQNGQHV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC(C1)N)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction involving an alkene and a suitable dienophile.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using a fluorobenzene derivative and a cyclobutane precursor.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.
Esterification: The carboxylate ester group can be formed through an esterification reaction involving a carboxylic acid and methanol.
Industrial Production Methods
Industrial production of Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing production costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The carboxylate ester group can be reduced to form an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Nitro derivatives or other oxidized products.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and the fluorophenyl group play crucial roles in its binding affinity and specificity towards these targets. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Fluorophenyl-Containing Compounds
Key Research Findings
Fluorine’s Electronic Dominance : Fluorophenyl groups often drive activity through electronic effects rather than steric bulk, as seen in maleimide inhibitors .
Synthetic Flexibility : Fluorophenyl groups are readily incorporated via cross-coupling (e.g., Suzuki reactions), enabling diverse analogue synthesis .
Biological Activity
Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate is a compound of significant interest due to its unique structural characteristics and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₄FNO₂
- Molecular Weight : 223.24 g/mol
- Key Functional Groups :
- Cyclobutane ring
- Amino group
- Fluorophenyl substituent
The presence of the fluorine atom in the phenyl ring enhances the compound's stability and lipophilicity, which may influence its interaction with biological targets.
The biological activity of methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group facilitates hydrogen bonding with macromolecules, while the fluorophenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions are crucial for modulating enzyme and receptor activities, leading to various biological effects.
Therapeutic Potential
Research indicates that methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate exhibits potential therapeutic properties, particularly in the following areas:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit inflammatory pathways, although specific mechanisms remain to be fully elucidated.
- Anticancer Activity : The compound has been investigated for its ability to target cancer cells. It appears to modulate amino acid transport mechanisms, which could enhance the uptake of radiolabeled analogs in tumor tissues .
In Vitro Studies
Research involving rodent models has demonstrated that methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate can act as a substrate for L-type amino acid transporters. In particular, studies using gliosarcoma cell lines have shown significant uptake of radiolabeled derivatives of this compound, indicating its potential use in tumor imaging and treatment .
Biodistribution Studies
Biodistribution studies conducted on Fischer rats revealed high uptake of radioactivity in pancreatic tissues following intravenous administration. This finding suggests that the compound may preferentially accumulate in certain tissues, which could be advantageous for targeted therapies .
Comparative Analysis with Related Compounds
To better understand the unique properties of methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate, a comparison with structurally similar compounds is essential. The following table summarizes key differences:
| Compound Name | Structural Features | Biological Activity | Notes |
|---|---|---|---|
| Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate | Cyclobutane, amino group, fluorophenyl | Anti-inflammatory, anticancer | Enhanced lipophilicity due to fluorine |
| Analog A | Similar framework without fluorine | Limited anti-cancer activity | Lower binding affinity |
| Analog B | Contains additional functional groups | Moderate anti-inflammatory effects | Different pharmacokinetics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
